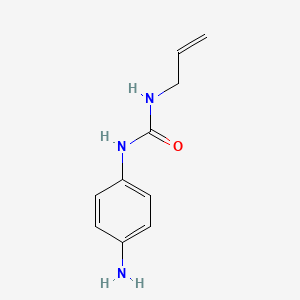

1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea

Overview

Description

1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea, also known as APPU, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Hydrogen Bonding and Anion Interaction

Research on urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, demonstrates their ability to interact through hydrogen bonding with various anions in solution, leading to stable complexes. This property is crucial for applications in molecular recognition, sensor development, and potentially in catalysis where anion binding is required (Boiocchi et al., 2004).

Non-linear Optical Materials

Studies on chalcone derivatives, which share structural features with urea compounds, have shown that these materials possess non-linear optical properties. This makes them suitable for applications in photonics and optoelectronics, where control over light-matter interaction is desired (Ravindrachary et al., 2005).

Biochemical Evaluation

Urea derivatives have been evaluated for their biochemical activities, including acting as inhibitors for enzymes like acetylcholinesterase. Such activities make them potential candidates for drug development, particularly in treating conditions related to enzyme dysfunction (Vidaluc et al., 1995).

Self-Healing Materials

The use of bis(4-aminophenyl) disulfide as a dynamic crosslinker in the development of self-healing poly(urea–urethane) elastomers demonstrates the potential of urea derivatives in creating advanced materials with self-repairing properties. This application is vital in developing durable and sustainable materials for various industries (Rekondo et al., 2014).

CO2 Conversion

Urea groups grafted into metal-organic frameworks show high efficiency in catalytic CO2 conversion, highlighting the role of urea derivatives in carbon capture and utilization technologies. This application is increasingly important in efforts to mitigate climate change impacts (Wei & Ye, 2019).

properties

IUPAC Name |

1-(4-aminophenyl)-3-prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEYHONHWQBDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-(prop-2-en-1-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)

![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)

![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)

![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)